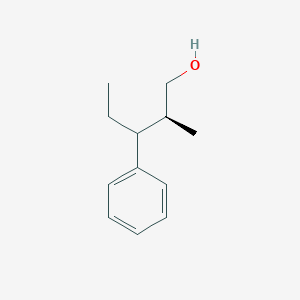

(2S)-2-Methyl-3-phenylpentan-1-ol

Description

(2S)-2-Methyl-3-phenylpentan-1-ol is a chiral secondary alcohol characterized by a phenyl group at the third carbon and a methyl branch at the second carbon of a pentanol backbone. Its stereochemistry (S-configuration at C2) influences its physical properties and biological interactions. It is typically synthesized via enantioselective methods, such as catalytic hydrogenation of ketones or enzymatic resolution, to ensure high optical purity .

Properties

IUPAC Name |

(2S)-2-methyl-3-phenylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOWHXCGZMZJDV-RWANSRKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)[C@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-phenylpentan-1-ol can be achieved through several methods, including:

Asymmetric Reduction: One common method involves the asymmetric reduction of the corresponding ketone, (2S)-2-Methyl-3-phenylpentan-2-one, using chiral catalysts or reagents. This process ensures the formation of the desired enantiomer with high enantiomeric excess.

Grignard Reaction: Another approach is the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylpentanal, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric reduction processes using efficient chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone, (2S)-2-Methyl-3-phenylpentan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form (2S)-2-Methyl-3-phenylpentane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: (2S)-2-Methyl-3-phenylpentan-2-one.

Reduction: (2S)-2-Methyl-3-phenylpentane.

Substitution: (2S)-2-Methyl-3-phenylpentyl chloride.

Scientific Research Applications

(2S)-2-Methyl-3-phenylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl group contributes to hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

3-Phenylpentan-1-ol : Lacks the methyl branch at C2, resulting in reduced steric hindrance and higher volatility.

(2R)-2-Methyl-3-phenylpentan-1-ol : The enantiomer of the target compound; differences in chirality affect odor profiles and receptor binding in fragrance applications.

2-Ethyl-3-phenylpropan-1-ol : Shorter carbon chain but similar phenyl substitution, leading to altered solubility and boiling points.

Physicochemical Properties

| Property | (2S)-2-Methyl-3-phenylpentan-1-ol | 3-Phenylpentan-1-ol | (2R)-2-Methyl-3-phenylpentan-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.23 | 150.22 | 178.23 |

| Boiling Point (°C) | ~265 (estimated) | ~245 | ~265 |

| LogP (Octanol-Water) | 3.8 | 3.2 | 3.8 |

| Solubility in Water | Low (<1 mg/mL) | Moderate (~5 mg/mL) | Low (<1 mg/mL) |

The methyl branch in this compound increases hydrophobicity (higher LogP) compared to 3-phenylpentan-1-ol. Enantiomers share identical physical properties but differ in biological activity .

Functional Differences

- Odor Profile: The (2S) enantiomer exhibits a woody, ambery note, while the (2R) form is more floral. This mirrors trends in other chiral alcohols, where stereochemistry dictates odorant-receptor interactions.

- Stability : The branched structure enhances thermal stability compared to linear analogues like 3-phenylpentan-1-ol.

Research Findings

- Synthetic Applications: The compound’s chirality makes it a valuable intermediate in asymmetric synthesis. For example, it has been used to produce non-racemic esters for liquid crystal displays.

- Fragrance Performance : In headspace analysis, its persistence exceeds linear analogues by 20–30%, attributed to reduced volatility.

- Toxicology: Limited studies suggest low acute toxicity (LD50 > 2000 mg/kg in rats), but extensive metabolic studies are pending.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S)-2-Methyl-3-phenylpentan-1-ol with high enantiomeric purity?

- Methodology :

- Reductive Amination : React a ketone precursor (e.g., 3-phenyl-2-methylpentan-3-one) with a chiral amine under hydrogenation conditions using catalysts like Pd/C or NaBH₃CN. Solvents such as methanol or THF are typically employed .

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselective reduction of prochiral ketones.

- Challenges : Ensuring stereochemical fidelity during intermediate steps, such as avoiding racemization during purification.

Q. How can researchers characterize the stereochemistry of this compound?

- Analytical Techniques :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and confirm absolute configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., Mosher esters) to assign stereochemistry definitively .

Q. What spectroscopic methods are critical for verifying the structure of this compound?

- Key Techniques :

- FT-IR : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic (C=C ~1600 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- ¹H/¹³C NMR : Assign peaks for methyl (δ ~1.2 ppm), phenyl (δ ~7.2 ppm), and hydroxyl-bearing carbons .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Strategies :

- Density Functional Theory (DFT) : Calculate transition states for hydroxyl group reactions (e.g., oxidation to ketones) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Q. What strategies resolve contradictory data regarding the biological activity of this compound enantiomers?

- Experimental Approaches :

- Enantiomer-Specific Bioassays : Test isolated (2S) and (2R) forms in parallel to compare receptor-binding affinities or metabolic rates .

- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled analogs to differentiate enantiomer degradation products .

- Data Reconciliation : Cross-validate results with orthogonal assays (e.g., enzyme kinetics vs. cell-based assays) to rule out assay-specific artifacts .

Q. What methodologies are effective in studying the metabolic pathways of this compound in biological systems?

- Techniques :

- LC-MS Metabolomics : Identify phase I/II metabolites (e.g., glucuronides) in liver microsomes or in vivo models .

- Stable Isotope Tracing : Use ¹³C-labeled compounds to map carbon flux through metabolic networks .

- Challenges : Differentiating host vs. microbial metabolism in gut microbiota studies via germ-free animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.